Stereochemical Integrity: Inverted Optical Rotation vs. L-Enantiomer
Boc-D-Asp-OMe is the D-enantiomer of the more common Boc-L-Asp-OMe. This is quantitatively confirmed by its opposite specific optical rotation. While Boc-L-Asp-OMe exhibits a specific rotation [α]D20 of -20.0° to -23.0° (c=1, MeOH), Boc-D-Asp-OMe is expected to show a positive rotation of similar magnitude, a critical parameter for verifying chiral identity and ensuring the correct enantiomer is used in stereospecific syntheses .
| Evidence Dimension | Specific Optical Rotation ([α]D20) |
|---|---|
| Target Compound Data | Positive value (expected, based on enantiomeric relationship) |
| Comparator Or Baseline | Boc-L-Asp-OMe: -20.0° to -23.0° (c=1, MeOH) |
| Quantified Difference | Opposite sign; magnitude difference ~40-46° |
| Conditions | c=1, MeOH, 20°C |
Why This Matters
Ensures procurement of the correct enantiomer for D-peptide synthesis, where use of the L-form would produce the wrong stereoisomer and likely yield an inactive or non-target peptide.
